Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H13FO3 . It is also known as Benzenepropanoic acid, 2-fluoro-4-hydroxy-, ethyl ester, and 3-(2-Fluoro-4-hydroxyphenyl)-propionic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.22 . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined through experimental measurements .Scientific Research Applications
Fluorogenic Substrates for Peroxidase-Mediated Reactions
- Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate derivatives have been identified as excellent fluorogenic substrates for horseradish peroxidase-mediated reactions with hydrogen peroxide. This discovery has led to the development of rapid and sensitive fluorometric assays for hydrogen peroxide and peroxidase activity (Zaitsu & Ohkura, 1980).
Polymorphism in Pharmaceutical Compounds
- The compound has been used in the study of polymorphism in pharmaceutical compounds. Research has focused on understanding the different polymorphic forms of this compound, using techniques like spectroscopy and diffractometry to characterize their structures and physical properties (Vogt et al., 2013).
Copolymers Synthesis
- This compound has been incorporated into novel copolymers. These studies focus on synthesizing and characterizing copolymers, which include this compound as a part of the polymer matrix. These copolymers have applications in various fields, including materials science and engineering (Kharas et al., 2016).
Enhancement of Polymer Solar Cells Performance
- Investigations into the improvement of polymer solar cells' performance have utilized derivatives of this compound. The research focuses on how these compounds affect the charge transportation rate, collection rate, and recombination reduction in solar cells (Huang et al., 2015).
Non-Hydrogen Bond Type Interactions
- Studies have also explored the unique non-hydrogen bond type interactions involving this compound. This research is significant in the field of crystal engineering and molecular interactions (Zhang et al., 2012).
Phloretic Acid in Polybenzoxazine Elaboration
- Phloretic acid, a compound related to this compound, has been investigated for its role in enhancing the reactivity of molecules in the formation of polybenzoxazine. This research is particularly relevant in materials science for developing new, sustainable materials (Trejo-Machin et al., 2017).
Asymmetric Reduction in Bioorganic Chemistry
- In the field of bioorganic chemistry, this compound has been used in studies focusing on the asymmetric reduction of esters, specifically looking at the enzymatic activities and selectivity of various fungal species (Salvi & Chattopadhyay, 2006).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7,13H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUFSWWLZLUAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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